molecular formula C6H14ClNO3S B13514029 3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride

3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride

Cat. No.: B13514029
M. Wt: 215.70 g/mol
InChI Key: FYDWGVJOJVEXJG-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group, a hydroxy group, and a thiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of a thiane ring followed by the introduction of aminomethyl and hydroxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxy groups play a crucial role in binding to target molecules, leading to various biochemical effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzymatic inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)benzeneboronic acid hydrochloride
  • 3-(Aminomethyl)benzoic acid hydrochloride
  • 3-aminomethylphenylboronic acid, pinacol ester hydrochloride

Uniqueness

Compared to similar compounds, 3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride stands out due to its unique thiane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C6H14ClNO3S

Molecular Weight

215.70 g/mol

IUPAC Name

3-(aminomethyl)-1,1-dioxothian-3-ol;hydrochloride

InChI

InChI=1S/C6H13NO3S.ClH/c7-4-6(8)2-1-3-11(9,10)5-6;/h8H,1-5,7H2;1H

InChI Key

FYDWGVJOJVEXJG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CS(=O)(=O)C1)(CN)O.Cl

Origin of Product

United States

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